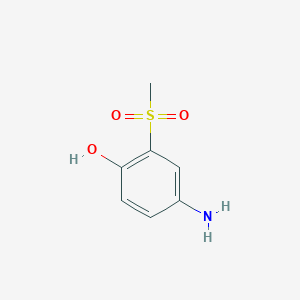
2-Ethylpyrrolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylpyrrolidine-1-carbonyl chloride is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyrrolidine-1-carbonyl chloride typically involves the reaction of 2-ethylpyrrolidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:
[ \text{2-Ethylpyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risks associated with handling phosgene.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylpyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-ethylpyrrolidine and hydrochloric acid.
Reduction: The compound can be reduced to form 2-ethylpyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
2-Ethylpyrrolidine: Formed by hydrolysis or reduction.
Aplicaciones Científicas De Investigación
2-Ethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of their mechanisms of action.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylpyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to form amides, esters, and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-1-carbonyl chloride: Lacks the ethyl substituent, making it less sterically hindered.
2-Methylpyrrolidine-1-carbonyl chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and steric properties.
Pyrrolidine-2,5-dione: A structurally related compound with different reactivity due to the presence of two carbonyl groups.
Uniqueness
2-Ethylpyrrolidine-1-carbonyl chloride is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements.
Propiedades
Número CAS |
89629-92-5 |
|---|---|
Fórmula molecular |
C7H12ClNO |
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
2-ethylpyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c1-2-6-4-3-5-9(6)7(8)10/h6H,2-5H2,1H3 |
Clave InChI |
XRMIBIVWQXPWND-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



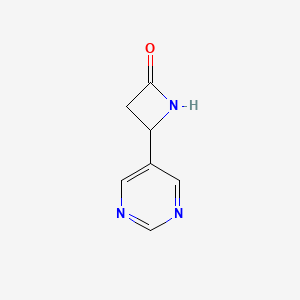

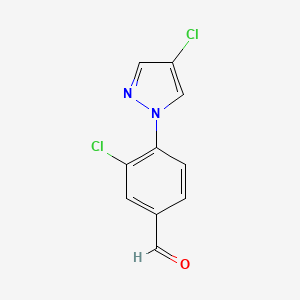
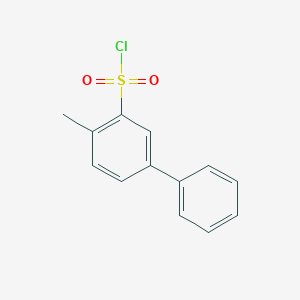
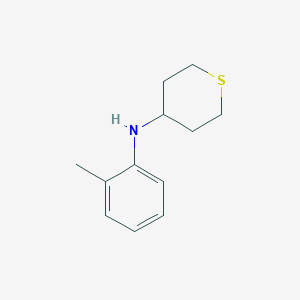
![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid](/img/structure/B13317114.png)


![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317127.png)



